2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile
Description
2-(4-Chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a 4-chlorophenoxy group at position 2, a dimethylamino group at position 4, and a carbonitrile moiety at position 2. This structure combines electron-donating (dimethylamino) and electron-withdrawing (chlorophenoxy, carbonitrile) groups, which influence its electronic properties, solubility, and reactivity.
For instance, the dimethylamino group may enhance solubility and bioavailability in drug design, while the chlorophenoxy moiety could contribute to pesticidal activity or polymer stabilization .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O/c1-18(2)13-7-8-17-14(12(13)9-16)19-11-5-3-10(15)4-6-11/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIKNWBKZSAJDIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a chlorinated pyridine derivative with 4-chlorophenol, followed by the introduction of the dimethylamino group and the carbonitrile group through subsequent reactions. The reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Pyridine-3-Carbonitrile Derivatives
Key Observations:
Substituent Effects on Reactivity: The target compound’s dimethylamino group (electron-donating) enhances nucleophilicity at the pyridine ring, facilitating reactions such as alkylation or acylation. In contrast, sulfanyl () and trifluoromethyl groups () reduce electron density, favoring electrophilic substitution resistance .
Biological and Material Applications: Piperazine-linked derivatives () exhibit enhanced binding to biological targets (e.g., kinases) due to conformational flexibility, whereas rigid phenoxy groups (Target) may favor pesticidal activity . Trifluoromethyl groups () improve metabolic stability and lipophilicity, critical for agrochemical persistence .
Research Findings on Functional Group Influence
- Dimethylamino vs. Halogenated Substituents: Ethyl 4-(dimethylamino) benzoate () demonstrated higher reactivity in resin polymerization compared to halogenated analogs, attributed to the dimethylamino group’s electron-donating capacity accelerating initiation kinetics. This suggests that the target compound’s dimethylamino group could similarly enhance reactivity in photopolymerization or catalytic systems .
- Phenoxy vs. Phenoxy groups (Target, ) may instead prioritize biodegradability .
Biological Activity
Chemical Structure and Properties
2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile is a synthetic compound notable for its diverse biological activities. Its structure includes a pyridine ring substituted with a dimethylamino group and a chlorophenoxy moiety, along with a carbonitrile functional group. This unique arrangement contributes to its potential utility in various pharmacological applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of chlorophenoxy compounds have been shown to possess antifungal and antibacterial activities. The presence of the dimethylamino group enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy against pathogens.
Anticancer Potential
The compound has been evaluated for its anticancer activity. A study highlighted that analogues of pyridine derivatives, including those with similar substituents, demonstrated cytotoxic effects against various cancer cell lines. For example, compounds with chlorophenyl substitutions showed promising results in inhibiting cell proliferation in vitro, suggesting that this compound could be a candidate for further development as an anticancer agent.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may inhibit key enzymes involved in cell signaling pathways associated with cancer progression and microbial resistance. The exact mechanism remains a subject of ongoing research, but it is hypothesized that the compound could disrupt cellular processes through enzyme inhibition or receptor antagonism.
Table: Summary of Biological Activities
Case Study: Anticancer Activity
In a recent study, a series of pyridine derivatives were synthesized and tested for their anticancer properties. The most potent compound exhibited an IC50 value of 700 nM against prostate cancer cells, suggesting that structural modifications significantly influence biological activity. The study emphasized the importance of the chlorophenyl group in enhancing cytotoxicity, indicating that this compound could be optimized for better efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
